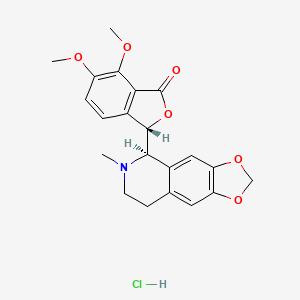

Hydrastine hydrochloride

Vue d'ensemble

Description

Hydrastine hydrochloride is a semisynthetic alkaloid derived from the hydrolysis of the alkaloid hydrastine . It was found naturally in small quantities in Hydrastis canadensis L. (Ranunculaceae) . It was produced by oxidative splitting of hydrastine hydrochloride with nitric acid in good yield .

Synthesis Analysis

The first attempt for the total synthesis of hydrastine was reported by Sir Robert Robinson and co-workers in 1931 . The key step in the synthesis was using a Passerini reaction to construct the lactonic amide intermediate . Starting from a simple phenylbromide variant, an alkylation reaction with lithium methylisocyanide gives the isocyanide intermediate . Reacting this isocyanide intermediate with opianic acid initiated the intramolecular Passerini reaction to give the key lactonic amide intermediate .Molecular Structure Analysis

The empirical formula of Hydrastine hydrochloride is C21H21NO6 · HCl . It has a molecular weight of 419.86 . The structure includes a tetrahydro-isoquinolin ring .Chemical Reactions Analysis

The tetrahydro-isoquinolin ring was formed by first a ring-closure reaction under dehydration conditions using POCl3 and then a catalyzed hydrogenation using PtO2 as the catalyst . Finally, hydrastine was synthesized by installing the N-methyl group via reductive amination reaction with formaldehyde .Physical And Chemical Properties Analysis

Hydrastine hydrochloride has a molecular weight of 419.86 . More detailed physical and chemical properties are not available in the search results.Applications De Recherche Scientifique

Pharmacopoeia Reference Standard

Hydrastine hydrochloride is utilized as a European Pharmacopoeia (EP) Reference Standard . This application is crucial for ensuring the quality and purity of pharmaceutical products. As a reference standard, Hydrastine HCl helps in the identification, purity tests, and assays according to EP monographs.

Neuroprotective Research

Research has shown that Hydrastine hydrochloride can influence neurotoxicity. In studies involving PC12 cells, it was observed that Hydrastine HCl at certain concentrations could exacerbate L-DOPA-induced cytotoxicity, suggesting a potential role in studying neuroprotective strategies .

Hemostatic Applications

Hydrastine hydrochloride has been historically used for its hemostatic properties. It exerts a strong stimulating action on the uterus, which has made it a subject of interest in managing abnormal uterine conditions and as a potential therapeutic agent in gynecological research .

Synthetic Alkaloid Production

Hydrastine hydrochloride can be used to produce hydrastinine, a semisynthetic alkaloid. This process involves the oxidative splitting of Hydrastine HCl with nitric acid. Hydrastinine itself has historical significance as a hemostatic drug and has been employed in various medical applications .

Goldenseal Component Analysis

As one of the chief components of goldenseal (Hydrastis canadensis), Hydrastine hydrochloride’s analysis contributes to understanding the pharmacological properties of this plant. Goldenseal is unique among hydrastine-containing plants, as it contains only the (-)-β-hydrastine isomer, which is of particular interest in botanical and herbal medicine research .

Mécanisme D'action

Target of Action

Hydrastine hydrochloride, also known as Hydrastine HCl, primarily targets the uterus across various species, including humans . It exerts a strong stimulating action on the uterus, making it particularly useful in managing abnormal uterine conditions .

Mode of Action

Its stimulating effect on the uterus suggests that it may interact with uterine muscle cells or related signaling pathways to induce contractions or other physiological responses .

Biochemical Pathways

Hydrastine HCl is derived from the alkaloid hydrastine, which is found naturally in small quantities in Hydrastis canadensis L. (Ranunculaceae) . The biosynthesis of hydrastine involves several biochemical pathways, including the incorporation of two molecules of tyrosine . .

Result of Action

The primary result of Hydrastine HCl’s action is its hemostatic effect, particularly in abnormal uterine conditions . By stimulating the uterus, it can help manage conditions such as excessive menstrual bleeding.

Safety and Hazards

Propriétés

IUPAC Name |

(3S)-6,7-dimethoxy-3-[(5R)-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]-3H-2-benzofuran-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO6.ClH/c1-22-7-6-11-8-15-16(27-10-26-15)9-13(11)18(22)19-12-4-5-14(24-2)20(25-3)17(12)21(23)28-19;/h4-5,8-9,18-19H,6-7,10H2,1-3H3;1H/t18-,19+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URBFHJWLYXILMP-VOMIJIAVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC3=C(C=C2C1C4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)OCO3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC2=CC3=C(C=C2[C@@H]1[C@@H]4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)OCO3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22ClNO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40974771 | |

| Record name | beta-Hydrastine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40974771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

419.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5936-28-7 | |

| Record name | 1(3H)-Isobenzofuranone, 6,7-dimethoxy-3-[(5R)-5,6,7,8-tetrahydro-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-5-yl]-, hydrochloride (1:1), (3S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5936-28-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrastine hydrochloride [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005936287 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-Hydrastine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40974771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydrastine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.175 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYDRASTINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/562PDC2I9K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

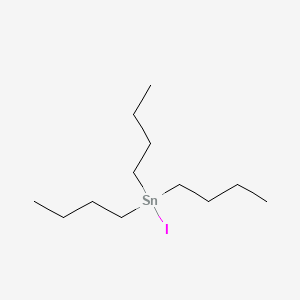

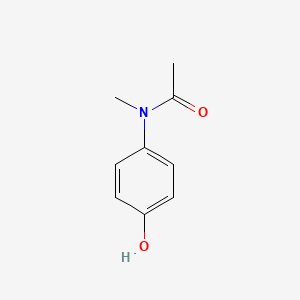

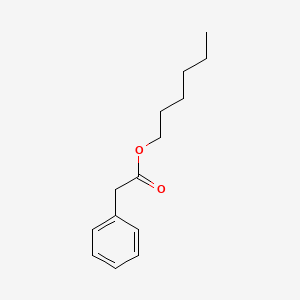

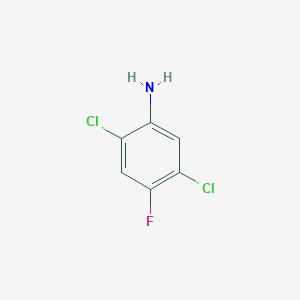

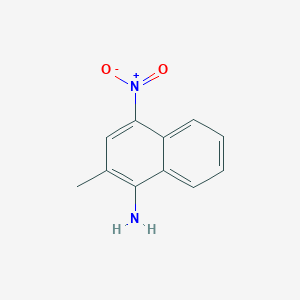

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

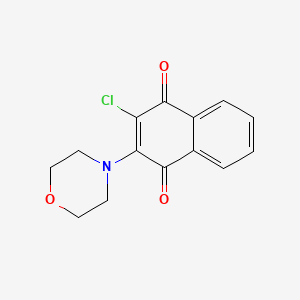

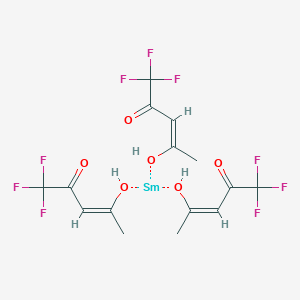

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of Hydrastine Hydrochloride in relation to dopamine biosynthesis?

A1: Hydrastine Hydrochloride primarily acts by inhibiting the activity of Tyrosine Hydroxylase (TH), a key enzyme responsible for catalyzing the conversion of L-tyrosine to L-DOPA, a precursor to dopamine. [, , ] This inhibition leads to a decrease in dopamine content within cells.

Q2: How does the stereochemistry of Hydrastine derivatives influence their effects on dopamine content in PC12 cells?

A2: Research indicates that the stereochemistry of Hydrastine derivatives significantly affects their biological activity. Specifically, (1R,9S)-beta-Hydrastine Hydrochloride and (1R,9S)-beta-Hydrastine exhibit potent inhibitory effects on dopamine content in PC12 cells, while (1S,9R)-beta-Hydrastine and Hydrastine Hydrochloride do not demonstrate this effect. [] This highlights the importance of stereospecificity in the interaction of Hydrastine derivatives with their biological targets.

Q3: Does Hydrastine Hydrochloride affect dopamine biosynthesis through mechanisms other than direct Tyrosine Hydroxylase (TH) inhibition?

A3: Yes, research suggests additional mechanisms might be involved. Hydrastine Hydrochloride has been shown to reduce intracellular calcium ion (Ca2+) concentration. [, ] Since calcium plays a role in various cellular processes, including neurotransmitter release, this reduction could indirectly impact dopamine biosynthesis and release. Additionally, Hydrastine Hydrochloride has been found to inhibit L-type calcium channels and store-operated calcium entry. []

Q4: What is the impact of Hydrastine Hydrochloride on L-DOPA-induced cytotoxicity in PC12 cells?

A4: Studies demonstrate that while Hydrastine Hydrochloride can be cytotoxic at higher concentrations, it significantly enhances L-DOPA-induced cytotoxicity even at non-cytotoxic levels. [] This effect appears to be mediated through apoptosis, as evidenced by morphological changes like chromatin condensation and membrane blebbing. []

Q5: Beyond dopamine, does Hydrastine Hydrochloride interact with other biological pathways or targets?

A5: Research suggests that Hydrastine Hydrochloride might affect melanogenesis, a complex biological process involving the production of melanin. [] While the exact mechanisms are not fully elucidated, this interaction points to a broader biological activity profile for this compound.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 4-methyl-2-[[4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]pentanoate](/img/structure/B1594073.png)